molecular formula C31H35NO8 B303664 Diethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303664
M. Wt: 549.6 g/mol
InChI Key: PPLKOLYWIALUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as Dimebolin, is a chemical compound that has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of Diethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Diethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate also appears to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
Diethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of several neurotrophic factors, which promote the growth and survival of neurons. Diethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate also appears to have antioxidant properties and to reduce inflammation in the brain. In addition, it has been shown to improve mitochondrial function, which is important for energy production in cells.

Advantages and Limitations for Lab Experiments

One advantage of using Diethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in lab experiments is that it has been extensively studied and has a well-understood synthesis method. It has also been shown to have relatively low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.

Future Directions

There are several future directions for research on Diethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One area of interest is to further explore its mechanism of action and identify specific molecular targets. Another area of interest is to investigate its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Finally, there is a need for more clinical trials to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of Diethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves a multi-step process that begins with the reaction of 2,3-dimethoxybenzaldehyde and 4-methoxybenzaldehyde with diethyl malonate to form the corresponding ethyl esters. These esters are then reacted with methylamine to form the corresponding amides, which are cyclized with acetic anhydride to form the final product, Diethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate.

Scientific Research Applications

Diethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases. Diethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been studied for its potential use in treating other conditions such as depression and schizophrenia.

properties

Product Name

Diethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C31H35NO8

Molecular Weight

549.6 g/mol

IUPAC Name

diethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C31H35NO8/c1-7-39-30(34)24-17(3)32-22-16-21(18-12-14-19(36-4)15-13-18)26(31(35)40-8-2)28(33)27(22)25(24)20-10-9-11-23(37-5)29(20)38-6/h9-15,21,25-26,32H,7-8,16H2,1-6H3

InChI Key

PPLKOLYWIALUMK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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